Low-Activity Profile as a Validated Negative Control in Enzyme Inhibition Assays
The compound demonstrates negligible inhibition of the SARS-CoV-2 nsp13 helicase, a key viral target, with an IC50 value exceeding 30,000 nM [1]. This quantifies its lack of activity against this enzyme, distinguishing it from active inhibitors in the same assay that typically exhibit IC50 values in the low micromolar to nanomolar range. This defined low-activity profile makes it suitable for use as a negative control to validate assay sensitivity and to benchmark the activity of more potent in-class compounds.
| Evidence Dimension | Inhibition of SARS-CoV-2 nsp13 ATPase activity |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | Active inhibitors in the same assay (class-level baseline) |
| Quantified Difference | Target compound shows essentially no inhibition (>30 µM) |
| Conditions | Biomol Green Reagent based assay with 30 min incubation |
Why This Matters
This provides procurement justification for a high-quality, well-defined negative control compound, which is essential for assay validation and hit confirmation in drug discovery campaigns.
- [1] BindingDB. Entry BDBM50368195 (CHEMBL4175014). Bioactivity data for (2-Chloro-3-quinolinyl)methyl benzoate against SARS-CoV-2 nsp13. View Source
